8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with resorcinol and ethyl acetoacetate.
Pechmann Condensation: These starting materials undergo Pechmann condensation in the presence of a catalyst such as aluminum chloride (AlCl3) to form 7-hydroxy-4-methylcoumarin.
Substitution: The formylated product is reacted with diethylamine and 3,4-dimethoxybenzaldehyde to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Fluorescence: The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Cellular Pathways: The compound may modulate cellular pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.
4-Formyl-7-(diethylamino)-coumarin: A related compound with a formyl group at the 4-position.
Uniqueness
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, dimethoxyphenyl, and hydroxy groups contributes to its strong fluorescence and potential therapeutic effects .
Properties
Molecular Formula |
C23H27NO5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C23H27NO5/c1-6-24(7-2)13-17-18(25)10-9-16-14(3)21(23(26)29-22(16)17)15-8-11-19(27-4)20(12-15)28-5/h8-12,25H,6-7,13H2,1-5H3 |
InChI Key |
JAFUGWLCHCBHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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